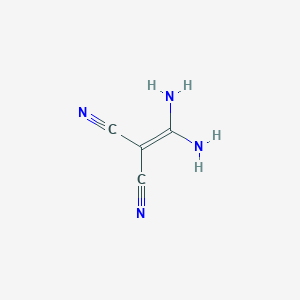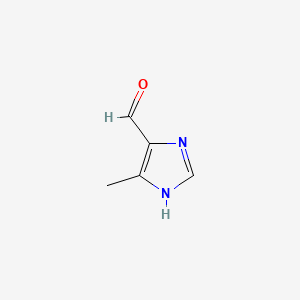
N-(4-acetylphenyl)-3-chloropropanamide
Übersicht
Beschreibung
“N-(4-acetylphenyl)-3-chloropropanamide” is a chemical compound. However, there is limited information available about this specific compound123. It seems to be related to other compounds such as “4-ACETYLPHENYL N- (4- (ETHOXYCARBONYL)PHENYL)CARBAMATE” and “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide” which have been used in various research contexts12.
Synthesis Analysis
There is no specific information available on the synthesis of “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “N-(4-acetylphenyl)-4-chlorobenzenesulfonamide”, has been synthesized in a one-pot process under base conditions4.Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)-3-chloropropanamide” is not explicitly available. However, a related compound, “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “1-(4-acetylphenyl)-pyrrole-2,5-diones”, has been used in a Michael addition reaction with aromatic alcohols5.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-acetylphenyl)-3-chloropropanamide” are not explicitly available. However, a related compound, “N- (4-Acetylphenyl)-N- [ (4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S and an average mass of 351.805 Da2.Wissenschaftliche Forschungsanwendungen
Application 1: Antimicrobial Activity
- Results : The compound exhibited significant antibacterial activity, with MIC values for E. coli and P. aeruginosa determined as 256 μg/mL .
Application 2: Anti-inflammatory Activity
- Results : Pyrimidines show potent anti-inflammatory effects by inhibiting the expression and activities of certain inflammatory mediators .
Application 3: Drug Design
- Results : The compound’s drug-likeness falls within an acceptable range, indicating potential for further drug development .
Application 4: Synthesis of Aromatic Compounds
- Methods : Michael-type addition reactions with aromatic alcohols can be employed to synthesize 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .
- Results : The reaction yields the desired aromatic compounds efficiently, with good overall yield in a single step .
Application 7: Synthesis of Hydroxy Derivatives of Chalcones
- Methods : Condensation reactions involving 3-acetyl-2H-chromen-2-one with various hydroxy-benzaldehydes are employed .
- Results : The synthesized hydroxy derivatives of chalcones exhibit potential radical scavenging and antioxidant activities .
Application 8: Antioxidant Activity
Safety And Hazards
There is no specific safety and hazard information available for “N-(4-acetylphenyl)-3-chloropropanamide”. However, a related compound, “4-ACETYLPHENYL ETHER”, has been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.
Zukünftige Richtungen
There is no specific information available on the future directions of “N-(4-acetylphenyl)-3-chloropropanamide”. However, research into related compounds suggests potential for further exploration in various fields47.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTHHVYPCUMUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383477 | |
| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-chloropropanamide | |
CAS RN |
51256-02-1 | |
| Record name | N-(4-acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)

